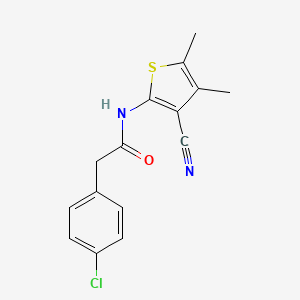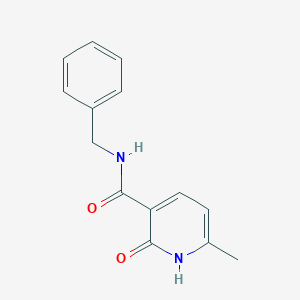![molecular formula C18H13NO6 B5582684 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid](/img/structure/B5582684.png)
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a chromenone moiety linked to a benzoic acid derivative through an amide bond.
Preparation Methods
The synthesis of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid typically involves the reaction of 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid with 2-aminobenzoic acid. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles like halides or amines under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antimicrobial and anti-inflammatory properties, making it a potential candidate for the development of new therapeutic agents.
Medicine: Due to its biological activities, it is studied for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as bacterial DNA gyrase, leading to antimicrobial effects. It can also modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes like cyclooxygenase .
Comparison with Similar Compounds
2-[(6-Methoxy-2-oxochromen-3-yl)carbonylamino]benzoic acid can be compared with other coumarin derivatives, such as:
4-Methyl-2-oxo-2H-chromen-7-yl derivatives: These compounds also exhibit antimicrobial and anti-inflammatory activities but may differ in their potency and spectrum of activity.
Benzofuran derivatives: These compounds share structural similarities with coumarins and exhibit similar biological activities, including antimicrobial and anti-inflammatory effects.
Benzoxazole derivatives: These compounds are known for their antimicrobial properties and are used in the development of new antibiotics.
The uniqueness of this compound lies in its specific structural features and the combination of biological activities it exhibits, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[(6-methoxy-2-oxochromene-3-carbonyl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-24-11-6-7-15-10(8-11)9-13(18(23)25-15)16(20)19-14-5-3-2-4-12(14)17(21)22/h2-9H,1H3,(H,19,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGAOUTUGDQBISI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(E)-(PYRIDIN-3-YL)METHYLIDENE]-1H-INDOLE-3-CARBOHYDRAZIDE](/img/structure/B5582608.png)
![4-bromo-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B5582610.png)
![3-(3-hydroxy-3-methylbutyl)-N-methyl-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5582625.png)
![3-(3-methoxyphenyl)-N-[(1-propylpyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5582627.png)
![2-cyclopropyl-8-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5582637.png)
![2-[(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methyl]-1,2-benzothiazol-3(2H)-one 1,1-dioxide](/img/structure/B5582644.png)
![(4aR,7aS)-N-cyclohexyl-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine-4-carboxamide](/img/structure/B5582649.png)
![2-{2-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide hydrochloride](/img/structure/B5582665.png)

![N-[(4-CHLOROPHENYL)METHYL]-2-[(4-CHLOROPHENYL)SULFANYL]ACETAMIDE](/img/structure/B5582681.png)

![2-[(E)-(PHENYLMETHYLIDENE)AMINO]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE](/img/structure/B5582700.png)
![4-[2-hydroxy-3-(2-methylphenoxy)propanoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5582709.png)
![N-(2-phenoxyphenyl)-N'-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)urea](/img/structure/B5582715.png)
